1-Chlorocyclohexane-1-carboxamide
Overview
Description
1-Chlorocyclohexane-1-carboxamide is an organic compound with the molecular formula C7H12ClNO It is a derivative of cyclohexane, where a chlorine atom and a carboxamide group are attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorocyclohexane-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, which is then chlorinated to produce this compound. The reaction conditions typically involve the use of hydrochloric acid as a catalyst and a chlorinating agent such as thionyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the safety of the chlorination process.
Chemical Reactions Analysis
Types of Reactions: 1-Chlorocyclohexane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cyclohexane-1-carboxamide.
Reduction Reactions: The compound can be reduced to cyclohexane-1-carboxamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield cyclohexanone derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Cyclohexane-1-carboxamide.
Reduction: Cyclohexane-1-carboxamide.
Oxidation: Cyclohexanone derivatives.
Scientific Research Applications
1-Chlorocyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-chlorocyclohexane-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Cyclohexane-1-carboxamide: Lacks the chlorine atom, resulting in different chemical reactivity.
1-Bromocyclohexane-1-carboxamide: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Cyclohexanone oxime: A precursor in the synthesis of 1-chlorocyclohexane-1-carboxamide.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a carboxamide group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-chlorocyclohexane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-7(6(9)10)4-2-1-3-5-7/h1-5H2,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAANKTWFUEEKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322666 | |
Record name | 1-Chlorocyclohexane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7476-58-6 | |
Record name | NSC401787 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401787 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chlorocyclohexane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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